4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride
Overview
Description
4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is known for its various applications in scientific research and industry due to its unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory properties, suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenase (cox) enzymes .
Mode of Action
Compounds with similar structures have been shown to inhibit cox enzymes, which play a key role in the inflammatory response .
Biochemical Pathways
Based on the anti-inflammatory properties of similar compounds, it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory activity, suggesting that the compound may reduce inflammation at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride typically involves the reaction of N,N-dimethylbenzamide with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-[(methylamino)methyl]-N,N-dimethylbenzamide hydrochloride
- 4-[(propylamino)methyl]-N,N-dimethylbenzamide hydrochloride
- 4-[(butylamino)methyl]-N,N-dimethylbenzamide hydrochloride
Uniqueness
4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise modulation of molecular targets is required .
Properties
IUPAC Name |
4-(ethylaminomethyl)-N,N-dimethylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-9-10-5-7-11(8-6-10)12(15)14(2)3;/h5-8,13H,4,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBSIKPJEDMMTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-78-3 | |
Record name | Benzamide, 4-[(ethylamino)methyl]-N,N-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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